molecular formula C16H18N2O5S B2477681 Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 670272-52-3

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B2477681
CAS No.: 670272-52-3
M. Wt: 350.39
InChI Key: PWTOOXYZLCONBH-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan ring and the methoxyphenyl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with 3-methoxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . This reaction forms the furan-methoxyphenyl intermediate, which is then further reacted with sulfonylpiperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is unique due to its combination of a furan ring, methoxyphenyl group, and sulfonylpiperazine moiety

Properties

IUPAC Name

furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOOXYZLCONBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329505
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

670272-52-3
Record name furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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